4-(Methoxymethyl)-1,2-benzenediol
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Overview
Description
4-(Methoxymethyl)-1,2-benzenediol is an organic compound with the molecular formula C8H10O3 It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,2-benzenediol typically involves the methoxymethylation of catechol. One common method is the reaction of catechol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces dihydroxy derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
4-(Methoxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1,2-benzenediol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The methoxymethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can also inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Catechol: The parent compound, which lacks the methoxymethyl group.
4-Methylcatechol: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Ethylcatechol: Contains an ethyl group instead of a methoxymethyl group.
Uniqueness
4-(Methoxymethyl)-1,2-benzenediol is unique due to the presence of the methoxymethyl group, which imparts different chemical and physical properties compared to its analogs. This group increases its solubility in organic solvents and enhances its reactivity in certain chemical reactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-(methoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,9-10H,5H2,1H3 |
InChI Key |
GMSFHYOTRWNFFY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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